molecular formula C20H24N2O5S B2924534 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide CAS No. 899976-22-8

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide

Cat. No.: B2924534
CAS No.: 899976-22-8
M. Wt: 404.48
InChI Key: HSHJGUIWXFZYKR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to introduce the thiazinan-2-yl group. The final step involves the acylation of the intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-3-(2-thienyl)propanoic acid
  • 3-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-4-methyl-benzoic acid

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide stands out due to its specific structural features, such as the presence of both dimethoxyphenyl and thiazinan-2-yl groups

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-10-5-15(13-19(18)27-2)14-20(23)21-16-6-8-17(9-7-16)22-11-3-4-12-28(22,24)25/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHJGUIWXFZYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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